Product packaging for Lonazolac calcium(Cat. No.:CAS No. 75821-71-5)

Lonazolac calcium

Cat. No.: B1675055
CAS No.: 75821-71-5
M. Wt: 663.6 g/mol
InChI Key: CAQGVXNKMLYRMF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lonazolac calcium is a non-steroidal anti-inflammatory drug (NSAID) and the calcium salt form of Lonazolac. Its primary research application stems from its mechanism of action as a non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . This action provides a basis for its use in research models related to inflammatory and pain conditions, such as rheumatoid arthritis and osteoarthritis . Beyond its peripheral COX inhibition, evidence suggests this compound may also exert analgesic effects through modulation of pain signaling pathways within the central nervous system, contributing to its overall profile . The compound also exhibits antioxidant properties, which may help mitigate oxidative stress associated with inflammatory processes . Physicochemically, this compound is a solid that melts with decomposition between 270-290°C . Its calcium salt formulation is recognized for enhancing solubility and bioavailability, making it a suitable subject for pharmacological and drug delivery studies . Preclinical data indicates an oral LD50 of 670 mg/kg in male mice and 730 mg/kg in male rats . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24CaCl2N4O4 B1675055 Lonazolac calcium CAS No. 75821-71-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75821-71-5

Molecular Formula

C34H24CaCl2N4O4

Molecular Weight

663.6 g/mol

IUPAC Name

calcium;2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate

InChI

InChI=1S/2C17H13ClN2O2.Ca/c2*18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15;/h2*1-9,11H,10H2,(H,21,22);/q;;+2/p-2

InChI Key

CAQGVXNKMLYRMF-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].[Ca+2]

Appearance

Solid powder

Other CAS No.

75821-71-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

53808-88-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-chlorophenyl)-1-phenylpyrazole-4-acetic acid
Argun
Irriten
lonazolac
lonazolac calcium
lonazolac calcium salt

Origin of Product

United States

Synthetic Chemistry and Compound Derivatization

Established Synthetic Pathways for Lonazolac (B1214889) Calcium

The synthesis of lonazolac calcium involves the preparation of the lonazolac free acid, followed by its conversion to the calcium salt. While specific detailed industrial-scale synthetic routes for this compound are not extensively detailed in publicly available literature, the general approach involves the construction of the central pyrazole (B372694) ring and the subsequent attachment of the characteristic substituents.

Key Reaction Steps and Precursors

The synthesis of the lonazolac free acid, 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid, typically involves several steps. A common strategy for constructing the pyrazole ring is through cyclocondensation reactions. Precursors often include hydrazine (B178648) derivatives and appropriate carbonyl compounds or 1,3-bis-electrophiles. mdpi.com For lonazolac, this involves the reaction of a phenylhydrazine (B124118) derivative with a suitably substituted carbonyl compound or equivalent that will form the 3-(4-chlorophenyl)-1-phenylpyrazole core with an acetic acid group at the 4-position.

One described approach for the synthesis of the lonazolac acid involves the reaction of 1-phenyl-3-(p-chlorophenyl)pyrazol-4-acetonitrile with aqueous hydrochloric acid under reflux conditions. guidechem.com This hydrolysis step converts the nitrile group to the carboxylic acid.

Key precursors for the pyrazole core include hydrazine derivatives and compounds that can form the five-membered ring with the desired substitution pattern. The introduction of the 4-chlorophenyl group and the phenyl group at the specified positions of the pyrazole ring are crucial steps. The acetic acid moiety is typically introduced or generated at the 4-position of the pyrazole ring.

Optimization of Synthetic Yields and Processes

Optimization strategies in pyrazole synthesis often involve exploring different reaction conditions, catalysts, solvents, and temperatures to maximize yield and purity while minimizing reaction time and by-product formation. mdpi.comresearchgate.net For instance, the use of specific catalysts, such as palladium catalysts in Suzuki cross-coupling reactions for introducing aryl groups, can significantly improve yields in the synthesis of substituted pyrazoles. rsc.orgnih.gov Microwave-assisted synthesis has also been explored to achieve higher yields and shorter reaction times for pyrazole derivatives. nih.gov

Furthermore, "green chemistry" principles are increasingly applied to optimize synthetic processes, focusing on using environmentally friendly solvents, reducing energy consumption, and minimizing waste generation. jetir.org Techniques like flow chemistry are also being investigated for the continuous synthesis of pyrazoles, offering potential advantages in terms of control, safety, and efficiency compared to batch processes. mdpi.com

Synthesis of Lonazolac Analogues and Pyrazole Derivatives

The pyrazole ring is a versatile scaffold in medicinal chemistry, and the synthesis of lonazolac analogues and other pyrazole derivatives is an active area of research aimed at discovering compounds with improved efficacy, selectivity, and safety profiles. rsc.orgresearchgate.netresearchgate.net

Design Principles for Novel Analogues and Libraries

The design of novel lonazolac analogues and pyrazole libraries is often guided by structure-activity relationship (SAR) studies and molecular modeling. researchgate.netbue.edu.eg These studies aim to understand how modifications to the chemical structure of lonazolac affect its biological activity, particularly its interaction with target enzymes like COX-1 and COX-2. rsc.orgrsc.orgnih.gov

Design principles for developing COX-2 selective inhibitors based on the pyrazole scaffold, for example, involve incorporating specific substituents at different positions of the pyrazole ring that favor binding to the active site of COX-2 over COX-1. rsc.orgrsc.orgnih.gov Molecular docking studies are frequently used to predict the binding mode and affinity of designed analogues to the target enzymes. researchgate.netnih.gov

Libraries of pyrazole derivatives are synthesized to explore a wide range of structural variations and identify compounds with desired properties. rsc.orgrsc.orgnih.gov This often involves systematically changing substituents on the pyrazole ring and the attached phenyl and chlorophenyl groups, as well as modifying the acetic acid moiety or replacing it with other functional groups. rsc.orgrsc.org

Methodologies for Chemical Derivatization

Various methodologies are employed for the chemical derivatization of the pyrazole core and the synthesis of lonazolac analogues. These methods allow for the introduction of different functional groups and substituents onto the pyrazole scaffold.

Common methodologies include:

Cyclocondensation reactions: These are fundamental for forming the pyrazole ring itself, reacting hydrazines with 1,3-dicarbonyl compounds or related precursors. mdpi.comjetir.org

Electrophilic aromatic substitution: Used to introduce substituents onto the aryl rings attached to the pyrazole core. smolecule.com

Palladium-catalyzed cross-coupling reactions: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings are widely used to form carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various aryl, alkyl, and heteroaryl groups at different positions of the pyrazole ring. rsc.orgnih.govresearchgate.net

N-alkylation: Alkylation of the nitrogen atoms in the pyrazole ring is a common modification to alter the compound's properties. rsc.org

Functional group transformations: Reactions to interconvert functional groups, such as the hydrolysis of nitriles to carboxylic acids, are used to introduce or modify the side chain. guidechem.com

Halogenation: Introduction of halogen atoms onto the pyrazole ring or attached aryl groups can be used for further functionalization via cross-coupling reactions. rsc.orgbeilstein-journals.org

Derivatization at the 4-position: Specific methods are developed to functionalize the 4-position of the pyrazole ring, where the acetic acid group is located in lonazolac. researchgate.netbeilstein-journals.org

These methodologies enable the synthesis of diverse libraries of pyrazole derivatives with varied structural features for biological evaluation.

Isotopic Labeling Strategies for Pharmacological and Metabolic Investigations

Isotopic labeling of drug molecules is a crucial technique in pharmacological and metabolic investigations. By incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H) into the structure of lonazolac or its analogues, researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems. patsnap.comnih.gov

Isotopically labeled lonazolac can be used in mass spectrometry-based studies to identify and characterize metabolites, providing insights into how the body processes the drug. nih.gov Stable isotope-labeled internal standards are also essential for accurate quantification of the drug and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

Strategies for isotopic labeling of pyrazole derivatives, including potential approaches for lonazolac, involve introducing the isotopes at specific positions within the molecule during synthesis. This can be achieved by using isotopically enriched starting materials or by incorporating the isotopes in specific reaction steps. patsnap.comresearchgate.netresearchgate.net For example, carbon-14 (B1195169) labeling of carboxylic acid-containing pharmaceuticals can be achieved through metal-catalyzed functional group exchange reactions using a ¹⁴C-labeled carboxylic acid source. patsnap.com Deuterium labeling of pyrazole has been reported through exchange reactions under specific conditions. nih.gov The synthesis of stable isotope-labeled pyrazole rings themselves is also an area of research to facilitate metabolic studies. researchgate.netresearchgate.net

These labeled compounds are invaluable tools for understanding the pharmacokinetics and metabolism of lonazolac and its analogues, which is essential for drug development and evaluation.

Carbon Isotope Incorporation for Preclinical Metabolic Tracing

The use of carbon isotopes, particularly the radioactive isotope carbon-14 (¹⁴C) and the stable isotope carbon-13 (¹³C), is a well-established technique in preclinical drug metabolism studies. openmedscience.comoncohemakey.com By incorporating a carbon isotope into the structure of the drug molecule, researchers can trace its fate within the body using sensitive detection methods. openmedscience.com This allows for the quantitative assessment of the parent drug and its metabolites in various biological matrices such as plasma, urine, feces, and tissues. openmedscience.compharmaron.com

Studies involving ¹⁴C-labelled compounds offer high sensitivity for detecting even small quantities of the drug and its metabolites. openmedscience.com Quantitative whole-body autoradiography (QWBA), often used in animal studies with ¹⁴C-labelled APIs, provides spatial and temporal information about the distribution of radioactivity in organs and tissues, helping to identify areas of potential accumulation. openmedscience.com

Research findings on the metabolic patterns and extent of metabolism of drugs, including [¹⁴C]lonazolac, have been investigated in various experimental models such as hepatocyte suspensions, isolated perfused liver, and intact animals (rat, guinea pig, dog, and monkey). ebi.ac.uk These comparative studies across different species are important for understanding potential species differences in drug metabolism. While metabolism studies in hepatocytes can provide initial insights, they may not always show a direct quantitative correlation to in vivo metabolism. ebi.ac.uk

Preclinical studies using carbon isotope incorporation aim to provide comprehensive ADME data critical for assessing drug safety and efficacy. openmedscience.com This data helps in optimizing formulations, refining dosing regimens, and understanding potential drug interactions. openmedscience.com

While specific detailed research findings with extensive data tables on carbon isotope incorporation for preclinical metabolic tracing of this compound were not found in the provided search results, the methodology is standard in drug development. Studies like those conducted with [¹⁴C]lonazolac in various animal models demonstrate the application of this technique to understand the metabolic fate of this class of compounds. ebi.ac.uk

Illustrative Data (Hypothetical based on general principles of ¹⁴C ADME studies):

To illustrate the type of data that might be generated in a preclinical ¹⁴C metabolic tracing study of this compound, a hypothetical data table showing the distribution of radioactivity in selected tissues of a test animal at a specific time point post-administration is presented below.

TissueRadioactivity Concentration (ng equiv./g or mL)Percentage of Administered Dose
PlasmaXX.XX.X
LiverYY.YY.Y
KidneyZZ.ZZ.Z
MuscleAA.AA.A
Adipose TissueBB.BB.B
CarcassCC.CC.C
Excreta (Cumulative)DD.DD.D

Note: This table presents hypothetical data for illustrative purposes only, based on typical parameters measured in ¹⁴C ADME studies.

Further detailed research findings in preclinical metabolic tracing would involve analyzing the chemical nature of the detected radioactivity to identify specific metabolites, determining their concentrations over time in different matrices, and establishing elimination pathways. pharmaron.com

Molecular Pharmacology and Biochemical Mechanisms in Vitro and in Silico

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism by which Lonazolac (B1214889) calcium functions is the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.comnih.govsmolecule.com These enzymes are crucial in the biosynthesis of prostaglandins (B1171923), lipid compounds that play a significant role in mediating inflammation, pain, and fever. patsnap.compatsnap.comnih.govsmolecule.com By blocking COX enzyme activity, Lonazolac calcium effectively reduces the production of prostaglandins, thereby mitigating inflammatory responses and alleviating pain. patsnap.compatsnap.comsmolecule.com

Differential Inhibition of COX-1 and COX-2 Isoenzymes

Like other NSAIDs, this compound inhibits both COX-1 and COX-2 enzymes. patsnap.comsmolecule.com COX-1 is constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is primarily induced during inflammatory processes. researchgate.net Research indicates that Lonazolac, the active compound in this compound, is a non-selective inhibitor of cyclooxygenase. nih.gov However, some studies on novel Lonazolac analogues have aimed to achieve preferential COX-2 inhibition. researchgate.netnih.gov For instance, certain synthesized pyrazole (B372694) derivatives analogous to Lonazolac have shown more potent inhibitory activity against COX-2 compared to COX-1 in in vitro assays. researchgate.netnih.gov Selectivity indices (S.I.) have been calculated to quantify this differential inhibition, with some Lonazolac analogues exhibiting higher COX-2 selectivity indices than reference drugs like celecoxib (B62257). researchgate.netnih.gov

Comparative Selectivity Profiles with Other NSAIDs

While Lonazolac itself has been described as a non-selective NSAID, studies comparing its effects to other NSAIDs like indomethacin (B1671933) and nordihydroguaiaretic acid (NDGA) in modulating inflammatory mediator generation have been conducted. ebi.ac.uknih.gov Research on Lonazolac analogues has specifically explored achieving improved COX-2 selectivity compared to traditional NSAIDs and even selective COX-2 inhibitors like celecoxib. researchgate.netnih.gov These studies utilize in vitro COX-1 and COX-2 inhibition assays to determine IC50 values and calculate selectivity indices. researchgate.netnih.gov Some novel Lonazolac analogues have demonstrated higher COX-2 selectivity indices than celecoxib. researchgate.netnih.gov

Here is a table illustrating comparative COX selectivity data for Lonazolac analogues and reference compounds from a research study:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (S.I.) (COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib8.751.078.17 nih.gov
Lonazolac Analogue 2a4.020.68.22 nih.gov
Lonazolac Analogue 2b5.590.69.31 nih.gov
Lonazolac Analogue 4a16.52.85.89 nih.gov
Lonazolac Analogue 6b15.62.85.58 nih.gov
Lonazolac Analogue 7a4.060.66.77 nih.gov
Lonazolac Analogue 8a4.460.67.43 nih.gov

Note: Data is representative of findings from specific research on Lonazolac analogues and may not directly reflect the selectivity of this compound itself. Selectivity Index (S.I.) values presented are based on the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, where a higher value indicates greater selectivity for COX-2.

Modulation of Key Inflammatory Mediators (Cellular and Enzymatic Studies)

Beyond COX inhibition, this compound has been shown to modulate other key inflammatory mediators through cellular and enzymatic studies. ebi.ac.uknih.govncats.ioresearchgate.net

Effects on Leukotriene Generation and Associated Enzymatic Pathways

Studies have investigated the effects of this compound on the generation of leukotrienes, another class of inflammatory mediators derived from arachidonic acid through the action of lipoxygenase enzymes. ebi.ac.uknih.govresearchgate.netmdpi.com Preincubation of human polymorphonuclear leukocytes (PMN) with this compound at high concentrations has been shown to inhibit leukotriene generation induced by stimuli such as calcium ionophore A23187 or opsonized zymosan. ebi.ac.uknih.gov Different concentrations were required to inhibit enzymatically and non-enzymatically generated leukotrienes. ebi.ac.uknih.gov this compound was found to be more potent than indomethacin in inhibiting leukotriene generation in these studies. ebi.ac.uknih.gov Furthermore, this compound modulated the metabolism of platelet-activating factor (PAF), affecting different enzymes in the PAF metabolic pathway compared to NDGA. ebi.ac.uknih.gov Some Lonazolac derivatives have also been explored for their potential to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes involved in the biosynthesis of PGE2 and leukotrienes, respectively. researchgate.netresearchgate.net

Influence on Histamine (B1213489) Release from Basophils

This compound has demonstrated an influence on the release of histamine, a mediator involved in immediate hypersensitivity and inflammatory responses. ebi.ac.uknih.govncats.io Studies using human basophils stimulated with calcium ionophore A23187 have shown that preincubation with this compound significantly decreased the release of histamine. ebi.ac.uknih.govncats.io this compound was found to be equally potent as NDGA in this regard, and their activity exceeded that of indomethacin. ebi.ac.uknih.gov

Here is a table summarizing the effects of this compound on various inflammatory mediators compared to other compounds:

Inflammatory MediatorThis compound EffectComparison to IndomethacinComparison to NDGA
Histamine Release (Basophils)Significantly decreased releaseLess potentEqually potent ebi.ac.uknih.gov
Leukotriene Generation (PMN)Inhibition (concentration-dependent)More potent ebi.ac.uknih.govNot specified in comparison for this effect
PAF Metabolism (PMN)Modulated, affected different enzymesNot specified in comparisonAffected different enzymes ebi.ac.uknih.gov
Prostaglandin SynthesisReduced via COX inhibitionSimilar mechanismDifferent mechanism (NDGA is a lipoxygenase inhibitor)

Note: This table summarizes findings from comparative studies and highlights the observed effects of this compound on the specified inflammatory mediators.

Modulation of Platelet Activating Factor (PAF) Metabolism and Production

Studies have indicated that this compound can modulate the metabolism of Platelet Activating Factor (PAF) ncats.io, ebi.ac.uk, nih.gov. Investigations comparing this compound with other inhibitors, such as indomethacin and nordihydroguaiaretic acid (NDGA), have shown that this compound affects different enzymes involved in PAF metabolism ebi.ac.uk, nih.gov. These effects have been observed in studies utilizing various cell types ebi.ac.uk, nih.gov, including human polymorphonuclear leukocytes (PMN) ebi.ac.uk, nih.gov. The modulation of PAF metabolism by this compound suggests a potential mechanism by which it exerts its anti-inflammatory effects, as PAF is a potent phospholipid activator and mediator of various leukocyte functions, including inflammation nih.gov.

Inhibition of 12-HETE Generation

This compound has been shown to modulate or inhibit the generation of 12-Hydroxyeicosatetraenoic acid (12-HETE) ebi.ac.uk, nih.gov, researchgate.net. Research using human polymorphonuclear leukocytes (PMN) demonstrated that this compound, along with indomethacin and NDGA, inhibited leukotriene generation induced by stimuli such as calcium ionophore A23187 or opsonized zymosan ebi.ac.uk, nih.gov. This compound was found to be more potent than indomethacin in inhibiting leukotriene generation ebi.ac.uk, nih.gov. The inhibition of 12-HETE generation by this compound contributes to its profile as an agent capable of influencing inflammatory mediator production ebi.ac.uk, nih.gov.

Immunomodulatory Mechanisms (In Vitro Cellular Investigations)

In addition to its effects on lipid mediators, lonazolac has demonstrated immunomodulatory properties in in vitro cellular investigations ncats.io, ebi.ac.uk.

Impact on Mononuclear Cell Activation

In vitro studies have investigated the effect of lonazolac on mononuclear cell activation ncats.io, ebi.ac.uk. Using the indirect Leukocyte Adherence Inhibition Test in the context of arthritis, it was observed that very low concentrations of lonazolac could abolish the mononuclear cell response to a synovial stimulus ebi.ac.uk. This finding suggests that lonazolac possesses the ability to modulate the immune response at the cellular level ncats.io, ebi.ac.uk.

Prostaglandin E2 Reversal of Immunomodulatory Effects

A notable finding regarding the immunomodulatory effects of lonazolac is the reversal of its inhibitory action on mononuclear cell activation by Prostaglandin E2 (PGE2) ncats.io, ebi.ac.uk. The blockade of mononuclear cell activation induced by lonazolac can be completely released upon the addition of prostaglandin E2 ebi.ac.uk. This interaction highlights a complex interplay between lonazolac and prostaglandin pathways in modulating immune cell activity ebi.ac.uk.

Computational Modeling for Molecular Interactions

Computational modeling techniques, such as molecular docking, are valuable tools for investigating the potential interactions between small molecules and target enzymes at a molecular level.

Molecular Docking Studies with Target Enzymes (e.g., COX-2, sEH)

Lonazolac is known to act as a prostaglandin-endoperoxide synthase (COX) inhibitor nih.gov, nih.gov. COX enzymes, particularly COX-2, are key targets for NSAIDs due to their role in the synthesis of prostaglandins involved in inflammation and pain researchgate.net, wikipedia.org. Soluble epoxide hydrolase (sEH) is another enzyme implicated in inflammatory processes through the metabolism of epoxyeicosatrienoic acids (EETs) nih.gov, lipidmaps.org, guidetomalariapharmacology.org, guidetopharmacology.org, guidetoimmunopharmacology.org. While lonazolac's inhibitory effect on COX is established, specific published molecular docking studies detailing the interaction of this compound with target enzymes such as COX-2 or sEH were not identified in the conducted searches. However, given lonazolac's classification as a COX inhibitor, computational approaches like molecular docking would be relevant for exploring its binding characteristics and inhibitory mechanisms with COX isoforms. Similarly, investigating potential interactions with sEH through computational methods could provide further insights into its pharmacological profile, although its primary known mechanism involves COX inhibition.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6917852
Platelet Activating Factor (PAF)108156
12-Hydroxyeicosatetraenoic acid (12-HETE)13786989
Prostaglandin E2 (PGE2)5280360
COX-2Not available
Soluble epoxide hydrolase (sEH)Not available

Data Tables

Based on the available information, a summary of the in vitro effects of this compound on inflammatory mediators can be presented in a table.

Mediator/ProcessCell TypeEffect of this compoundComparisonSource
Histamine ReleaseHuman basophilsSignificantly decreasedEqually potent as NDGA, exceeded indomethacin ebi.ac.uk, nih.gov
Leukotriene GenerationHuman polymorphonuclear leukocytes (PMN)Inhibition (at high conc.)More potent than indomethacin ebi.ac.uk, nih.gov
12-HETE GenerationVarious cells, PMNModulation/InhibitionCompared with indomethacin and NDGA ebi.ac.uk, nih.gov, researchgate.net
PAF MetabolismVarious cells, PMNModulatedAffected different enzymes than NDGA ncats.io, ebi.ac.uk, nih.gov
Mononuclear Cell Activation ResponseMononuclear cellsAbolished (at very low conc.)Reversible by PGE2 ncats.io, ebi.ac.uk

Prediction of Binding Affinity and Specificity

In silico approaches, particularly molecular docking studies, play a significant role in predicting the binding affinity and specificity of compounds to their biological targets. These computational methods allow researchers to model the interaction between a ligand, such as this compound or its active form, and the active site of an enzyme like cyclooxygenase, providing insights into the potential binding modes and energies.

Studies involving molecular docking have been conducted to investigate the binding characteristics of Lonazolac and its analogues with COX enzymes. One such study reported the docking of Lonazolac (the acid form) within the active site of COX-1. This analysis predicted a binding energy of approximately -4.676 kcal/mol for Lonazolac with COX-1, along with the formation of hydrogen bonds with residues Tyr355 and Phe356 nih.gov.

Computational studies have also focused on novel Lonazolac analogues, aiming to identify compounds with improved binding affinity and selectivity, particularly towards the COX-2 isoform, which is often associated with inflammation. Molecular docking of these analogues with COX-2 has shown promising results, with some compounds exhibiting high docking scores that are comparable to or even better than that of the selective COX-2 inhibitor celecoxib nih.govmdpi.comfrontiersin.org. For instance, certain Lonazolac analogues have shown COX-2 docking scores in the range of -9.461 to -7.962 kcal/mol, compared to a docking score of -8.692 kcal/mol for celecoxib in one study nih.gov. These in silico findings suggest that structural modifications based on the Lonazolac scaffold can influence binding interactions and potentially enhance selectivity for COX isoforms.

While detailed, comprehensive in silico predicted binding data specifically and solely for this compound across various targets may not be extensively reported in the immediately available literature, the application of computational techniques to Lonazolac and its derivatives underscores their value in predicting molecular interactions and guiding the design of compounds with desired binding profiles.

Based on the available information, a specific predicted binding energy for Lonazolac with COX-1 has been reported from a docking study:

CompoundTargetPredicted Binding Energy (kcal/mol)Key InteractionsSource
LonazolacCOX-1-4.676Hydrogen bonds with Tyr355, Phe356 nih.gov

It is important to note that while analogue studies provide valuable context regarding the potential interactions of compounds based on the Lonazolac structure with COX enzymes, the specific predicted binding affinities and selectivities can vary depending on the computational methods, software, and protein structures used in the simulations.

Preclinical Pharmacological Activities in Vivo Animal Models

Anti-inflammatory Efficacy in Established Animal Models

Lonazolac (B1214889) calcium has demonstrated anti-inflammatory efficacy in several established animal models of inflammation. researchgate.netncats.ioresearchgate.netwikidoc.org

Assessment in Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the effectiveness of anti-inflammatory agents against acute inflammation. Studies have shown that Lonazolac calcium inhibits the development of paw edema induced by carrageenan. researchgate.netncats.ioresearchgate.net Its inhibitory effect has been observed to be dose-dependent. ebi.ac.uk

In the carrageenan-induced rat paw edema test, this compound administered 1 hour before carrageenan injection inhibited edema formation to a similar extent as indomethacin (B1671933) and diclofenac (B195802) at the ED25 level. researchgate.netresearchgate.net At the ED50 level, it was found to be equieffective to diclofenac and weaker than indomethacin, but 4-8 times more potent than phenylbutazone (B1037). researchgate.net

Data from carrageenan-induced paw edema studies:

CompoundED25 Level (vs. Lonazolac-Ca)ED50 Level (vs. Lonazolac-Ca)
IndomethacinSimilar efficacyMore potent
DiclofenacSimilar efficacyEquieffective
PhenylbutazoneMore potent (4-8 times)-

Analogue compounds of Lonazolac have also been tested in the carrageenan-induced paw edema model, showing varying degrees of anti-inflammatory potency. researchgate.netrsc.org Some novel pyrazole (B372694) derivatives designed through structural modification of Lonazolac exhibited significant anti-inflammatory activity in this model. researchgate.netrsc.org For instance, certain 1,3,4-trisubstituted pyrazole derivatives showed excellent anti-inflammatory activity (≥84.2% inhibition) comparable to diclofenac (86.72% inhibition) at 3 hours after carrageenan injection. researchgate.net

Evaluation in Models of Dermal Inflammation

While the provided search results primarily focus on paw edema, one source mentions that Lonazolac proved to possess dose-dependent anti-inflammatory effects in two experimental models of acute dermatitis in humans, and these results were consistent with animal studies. ebi.ac.uknih.gov In its effect on acute experimental dermatitis, Lonazolac resembled indomethacin more closely than oxyphenbutazone (B1678117). ebi.ac.uknih.gov It demonstrated superiority over comparable anti-inflammatory drugs in reducing inflammatory erythema of the skin and showed an effect on inflammatory edema of the skin that was between that of oxyphenbutazone and indomethacin. ebi.ac.uknih.gov

Comparative Efficacy with Reference Anti-inflammatory Agents

Comparative studies in animal models have assessed the anti-inflammatory efficacy of this compound against reference NSAIDs such as indomethacin, diclofenac, and phenylbutazone. researchgate.netwikidoc.orgresearchgate.net As mentioned in the carrageenan-induced paw edema section, this compound showed comparable efficacy to indomethacin and diclofenac at certain effect levels and was more potent than phenylbutazone. researchgate.netresearchgate.net

In the adjuvant-induced arthritis model in rats, this compound and phenylbutazone inhibited the condition to the same extent. researchgate.net this compound also reduced the formation of granulomatous tissue in the cotton pellet implantation model in rats, similar to phenylbutazone. researchgate.net Fractionated administration of this compound increased its antiproliferative effect in this model, which was not observed with phenylbutazone. researchgate.net

Analgesic Effects in Animal Pain Models

This compound has also demonstrated analgesic properties in animal models of pain. researchgate.netebi.ac.ukncats.ioresearchgate.net

Anti-nociceptive Evaluation in Chemically Induced Pain Models (e.g., Writhing Test)

The acetic acid-induced writhing test in mice is a common model for evaluating analgesic activity against chemically induced visceral pain. This compound inhibited the writhing reactions induced by intraperitoneal injections of acetic acid to an extent similar to naproxen, ketoprofen, and ibuprofen. researchgate.net The effect produced by phenylbutazone in this model was weaker by a factor of 4 compared to this compound. researchgate.net

Data from acetic acid-induced writhing test:

CompoundEffect vs. Lonazolac-Ca
NaproxenSimilar efficacy
KetoprofenSimilar efficacy
IbuprofenSimilar efficacy
PhenylbutazoneWeaker efficacy (factor of 4)

Pain reactions evoked by bending an inflamed (AgNO3-arthritis) tarsal joint of the rat were reduced by this compound to the same extent as by phenylbutazone. researchgate.net

Antipyretic Activity in Febrile Animal Models

This compound has shown antipyretic activity in animal models of fever. ebi.ac.ukresearchgate.net In rats with yeast-induced fever, oral administration of this compound lowered the fever similar to aminophenazone and better than phenylbutazone. researchgate.net Hyperthermia induced by pyrogenic lipopolysaccharides in rabbits was lowered by intravenous Lonazolac to the same extent as after phenylbutazone. researchgate.net

Investigational Therapeutic Potential in Specialized Animal Models

Antineoplastic and Anti-metastatic Effects

Preclinical studies in animal models have explored the potential of this compound to inhibit tumor growth and reduce the formation of metastases. medkoo.comncats.ioresearchgate.net

Inhibition of Tumor Growth and Proliferation in Xenograft Models

While the provided search results primarily focus on the anti-metastatic effects and general anti-inflammatory properties of this compound, some sources mention its potential as an antineoplastic agent and studies investigating its anti-tumor effects smolecule.comebi.ac.ukebi.ac.ukresearchgate.net. Xenograft models, which involve transplanting human cancer cells into immunocompromised mice, are commonly used to study tumor growth and evaluate potential anticancer drugs mdpi.com. Although specific detailed findings on this compound's inhibition of tumor growth in xenograft models were not extensively detailed in the provided snippets, the compound has been noted as having antineoplastic potential and its analogues have been investigated for anticancer activity smolecule.comebi.ac.ukresearchgate.net.

Reduction of Metastasis Formation (e.g., Lung Metastases)

This compound has demonstrated a reductive effect on lung metastasis formation in mice. ebi.ac.ukebi.ac.uk Studies using intravenous inoculation of Lewis lung carcinoma (LLC) or melanoma B-16 (B-16) cells in mice showed that treatment with this compound significantly decreased the number of animals with lung metastases and the metastasis score. ebi.ac.ukebi.ac.uk This effect was observed after both pre- and post-treatment with oral doses of 1, 25, and 50 mg/kg. ebi.ac.ukebi.ac.uk this compound also showed similar effects on the formation of spontaneous lung metastases in these models. ebi.ac.ukebi.ac.uk Treatment with oral daily doses of 1, 25, and 50 mg/kg for 8 days (LLC) or 10 days (B-16) after tumor cell inoculation reduced the number of animals developing spontaneous lung metastases and the metastasis score. ebi.ac.ukebi.ac.uk Intravenous injection of lonazolac sodium was also effective in protecting mice inoculated with melanoma B-16 cells against acute pulmonary embolic death. ebi.ac.ukebi.ac.uk

Data on the reduction of lung metastases in mice:

Tumor Cell LineTreatment RegimenEffect on Lung MetastasesSource
Lewis Lung Carcinoma (LLC)Oral doses of 1, 25, 50 mg/kg (pre- and post-treatment)Significantly decreased number of animals with metastases and metastasis score. Also reduced spontaneous metastases. ebi.ac.ukebi.ac.uk
Melanoma B-16 (B-16)Oral doses of 1, 25, 50 mg/kg (pre- and post-treatment)Significantly decreased number of animals with metastases and metastasis score. Also reduced spontaneous metastases. ebi.ac.ukebi.ac.uk
Melanoma B-16 (B-16)Intravenous injection of lonazolac sodiumEffective in protecting against acute pulmonary embolic death. ebi.ac.ukebi.ac.uk

Neuroprotective Properties in Preclinical Models of Neurodegeneration

Preliminary research suggests that lonazolac might possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease. smolecule.com Pyrazole-based substances, structurally related to lonazolac, have demonstrated neuroprotective benefits in preclinical studies by lowering the generation of amyloid-beta plaque and shielding neurons from oxidative stress in models of Alzheimer's disease. researchgate.net While these findings relate to pyrazole derivatives, they indicate a potential area of investigation for this compound itself.

Antihyperglycemic Activity in Models of Metabolic Dysfunction

Lonazolac has been noted for its antihyperglycemic effects in animal models, suggesting potential benefits in managing diabetes. smolecule.com This indicates that preclinical studies have explored the impact of this compound on blood glucose levels in models of metabolic dysfunction.

Pharmacokinetics and Metabolism Preclinical and in Vitro Systems

Absorption Characteristics (In Vitro Membrane Permeability Studies)

In vitro studies investigating membrane permeability provide insights into a compound's potential for absorption. These studies often utilize artificial membrane systems to model the passive transport of substances across biological barriers.

Passive Transport Across Artificial Phospholipid Membranes

The passive transport of lonazolac (B1214889) across artificial phospholipid collodion (B3344781) membranes has been studied to assess its absorption characteristics nih.govebi.ac.uk. The permeability coefficient (PM) of lonazolac across these membranes was measured nih.gov. The size of the permeability coefficient, along with calculated invasion curves, indicated a good potential for absorption of lonazolac in humans nih.govebi.ac.uk.

Distribution and Tissue Partitioning (Preclinical Models and In Vitro Binding)

Drug distribution involves the movement of a drug from the bloodstream to various tissues and organs. Tissue partitioning and binding to plasma proteins are key factors influencing the concentration of unbound drug available to exert a pharmacological effect.

Distribution into Synovial Fluid and Synovial Membrane (Preclinical Focus)

The distribution of lonazolac into synovial fluid and synovial membrane has been characterized in patients with synovitis after multiple oral doses of lonazolac calcium salt nih.gov. Total drug concentrations in the synovial membrane were highest at 1 hour after dosing, with mean values of approximately 1.0 µg/g dry weight nih.gov. Concentration-time profiles in synovial fluid were observed to be flattened compared to plasma profiles nih.gov. Mean peak values in synovial fluid were 440 µg/l for total lonazolac and 7 µg/l for free lonazolac, attained 2 hours after dosing nih.gov. Total lonazolac levels in synovial fluid were found to exceed those measured in plasma at 6 to 12 hours after administration nih.gov. Tissue samples obtained at later time points suggested that lonazolac profiles in tissue more closely resembled profiles obtained for plasma than for synovial fluid nih.gov.

Plasma Protein Binding and Unbound Drug Fraction Determination (In Vitro)

Plasma protein binding is a significant factor influencing drug distribution and clearance. The extent of binding determines the fraction of drug that is unbound and thus available to interact with receptors and undergo metabolism or excretion nih.govbiorxiv.orgevotec.com.

In vitro studies have determined the plasma protein binding of lonazolac. The mean unbound fraction of lonazolac was found to be lower in plasma (0.7%) compared to synovial fluid (1.9%) nih.gov. Methods such as equilibrium dialysis, ultrafiltration, and ultracentrifugation are commonly used techniques for measuring the unbound fraction of a compound in plasma nih.govevotec.com.

The following table summarizes the unbound fraction data:

Matrix Mean Unbound Fraction (%) Source
Plasma 0.7 nih.gov
Synovial Fluid 1.9 nih.gov

Transsynovial partition coefficients, which reflect the distribution between synovial fluid and plasma, increased continuously during a dosing interval, ranging from 0.16 to 3.15 for total lonazolac and from 0.56 to 5.05 for free lonazolac nih.gov. Protein content did not appear to be a major factor for drug partition into inflamed joints after multiple dosing nih.gov.

Biotransformation Pathways and Metabolite Identification

Biotransformation, or metabolism, is the process by which the body chemically modifies a drug, often to facilitate its elimination. This typically involves enzymatic reactions that produce metabolites.

Identification of Hydroxylated and O-Sulfated Metabolites

Studies have focused on identifying the metabolites of lonazolac. Hydroxylated and O-sulfated metabolites of lonazolac have been identified researchgate.netnih.gov. A reliable method utilizing on-line sample preparation liquid chromatography with fluorescence detection has been described for the determination of lonazolac and its hydroxylated and O-sulfated metabolites in cell culture media researchgate.netnih.gov. Structural identity of analyte peaks, including hydroxylonazolac and lonazolac sulfate (B86663), was confirmed using liquid chromatography coupled to mass spectroscopy (LC-MS-MS) researchgate.netnih.gov.

Metabolic studies in hepatocyte suspensions from various laboratory animals indicated that lonazolac is exclusively hydroxylated in the N-substituting aromatic ring nih.gov. Lonazolac was found to be the most stable compound among those studied in hepatocyte suspensions, characterized by longer half-lives compared to others nih.gov. Marked interspecies differences were observed in the rate of aromatic hydroxylation nih.gov.

Role of Cytochrome P450 Enzymes (e.g., CYP2B1, CYP2A1, CYP2E1) in Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a significant role in the metabolism of many drugs and xenobiotics in the liver and other tissues, including the brain. pmhealthnp.comgeekymedics.comnih.gov Specific CYP isoforms, such as CYP2B1, CYP2A1, and CYP2E1, have been implicated in the metabolism of various compounds. nih.govncats.iofrontiersin.org

Research indicates that lonazolac is a substrate for several cytochrome P450 enzymes, including CYP2B1, CYP2A1, and CYP2E1. ncats.io This suggests that these enzymes are involved in the metabolic transformation of lonazolac. While the precise details of the metabolic pathways mediated by these specific enzymes for lonazolac are not extensively detailed in the provided search results, being identified as a substrate indicates that these CYPs can catalyze reactions on the lonazolac molecule. ncats.io Such reactions typically involve oxidation, hydroxylation, or other phase I metabolic transformations, which can alter the compound's activity and facilitate its elimination.

In Vitro Metabolism Studies Using Hepatocytes

In vitro studies utilizing hepatocyte suspensions from various laboratory animals, including rats, guinea pigs, beagle dogs, and cynomolgus monkeys, have been conducted to investigate the metabolic patterns and extent of metabolism of lonazolac ebi.ac.uknih.gov. Hepatocytes are frequently used in drug discovery and development as they contain a comprehensive system of drug-metabolizing enzymes, including both CYP450 and non-CYP enzymes wuxiapptec.com.

These studies revealed that lonazolac undergoes metabolic transformation in hepatocytes, primarily through hydroxylation in the N-substituting aromatic ring nih.gov. The rate of metabolism, characterized by the decrease in unchanged drug levels, showed marked interspecies differences nih.gov. Lonazolac was found to be among the more stable compounds tested in hepatocyte suspensions compared to others like lisuride (B125695) nih.gov. Specifically, aromatic hydroxylation was observed to be slower in rat hepatocytes compared to liver cells from other species studied nih.gov.

It is important to note that metabolism studies conducted in hepatocyte suspensions did not consistently show a quantitative correlation with in vivo metabolism in the studied species nih.gov. This highlights the complexities and potential limitations of extrapolating in vitro hepatocyte data directly to in vivo outcomes nih.gov.

Data from in vitro hepatocyte studies on the half-lives of lonazolac across different species are summarized in the table below based on the available information:

SpeciesMetabolic PathwayRelative Stability (vs. Lisuride)Rate of Aromatic Hydroxylation
RatHydroxylationMore stableSlower
Guinea PigHydroxylationMore stableFaster than rat
Beagle DogHydroxylationMore stableFaster than rat
Cynomolgus MonkeyHydroxylationMore stableFaster than rat

Excretion Profiles in Preclinical Species

The excretion profile of a compound in preclinical species provides information about how the drug and its metabolites are eliminated from the body, typically via urine and feces mdpi.comcriver.com. Understanding these routes of excretion is crucial for assessing potential accumulation and informing subsequent studies.

While detailed, comprehensive excretion profiles for this compound across a wide range of preclinical species were not extensively available in the provided search results, some information regarding elimination pathways can be inferred from metabolism and mass balance studies of related compounds or in general preclinical pharmacokinetic assessments.

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies are designed to determine how a compound is eliminated from the body, including the extent of excretion in urine and feces criver.com. For some compounds, the majority of the administered dose is eliminated either as the unchanged drug or in the form of metabolites mdpi.com.

Based on the metabolism studies indicating significant metabolic transformation of lonazolac, it is likely that a portion of the administered dose is excreted as metabolites nih.gov. The primary routes of excretion (urinary and/or fecal) can vary between species and depend on the polarity and size of the parent compound and its metabolites mdpi.com.

Specific data on the quantitative recovery of lonazolac or its metabolites in urine and feces across different preclinical species like rats, guinea pigs, dogs, or monkeys were not explicitly detailed in the provided snippets. However, studies on other compounds in preclinical species often show that elimination occurs through both fecal and urinary pathways, with the predominant route being compound-dependent mdpi.comcidara.com.

Further detailed mass balance studies using radiolabeled lonazolac in various preclinical species would be necessary to fully characterize the excretion profiles, including the percentage of the dose recovered in urine and feces and the identification of the excreted species (parent drug vs. metabolites).

Structure Activity Relationship Sar Studies of Lonazolac and Its Derivatives

Correlating Structural Modifications with COX Isoform Selectivity

Lonazolac (B1214889) itself has been described as a non-selective COX inhibitor researchgate.net. The development of selective COX-2 inhibitors has been a significant area of research to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which primarily result from COX-1 inhibition nih.gov. SAR studies on Lonazolac analogues have focused on modifying the core structure to enhance COX-2 selectivity.

Modifications at the 4-position of the pyrazole (B372694) ring, where the acetic acid moiety is located in Lonazolac, have shown significant impact on COX selectivity. Replacing the acidic -CH₂COOH moiety with more bulky, non-acidic groups, such as differently substituted five or six-membered heterocyclic rings, has been explored to reduce the acidity and potentially improve gastric safety, a characteristic often linked to COX-2 selectivity nih.gov. Studies have shown that certain 1,3,4-trisubstituted pyrazole derivatives, designed as non-acidic Lonazolac analogues, exhibited higher selectivity for the COX-2 isozyme compared to Lonazolac and even celecoxib (B62257) in some instances nih.govnih.gov. For example, bisaminosulphonyl derivatives demonstrated notable COX-2 selectivity nih.gov.

The presence and nature of substituents on the phenyl rings at positions 1 and 3 of the pyrazole core also play a role in modulating COX selectivity. Introducing a benzyloxy group at the 4-position of the aryl group at position 3, instead of chlorine, has been investigated. This bulky hydrophobic group was hypothesized to increase COX-2 affinity and selectivity, as larger groups may be accommodated in the larger active site of COX-2 but not in the smaller COX-1 active site nih.gov.

Data from studies on Lonazolac analogues demonstrate varying degrees of COX-2 selectivity based on structural changes.

Compound ClassKey Structural Modification at C4 PositionCOX-2 Selectivity Index (SI)Reference Compound (SI)Source
1,3,4-trisubstituted pyrazole derivativesDifferently substituted heterocycles5.58–9.31Celecoxib (3.41) nih.gov
Bisaminosulphonyl derivatives (14a-c)Bisaminosulphonyl moiety9.22–9.87Celecoxib (8.61) nih.gov
Chalcone-based Lonazolac analogues (2a, 2b)Chalcone moiety8.22 and 9.31Celecoxib (8.1) researchgate.net
Sulfonamide derivatives (5u, 5s)Sulfonamide substitution on N-phenyl ring72.73 and 65.75Celecoxib (78.06) dovepress.com

Note: Selectivity Index (SI) is typically calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). Higher SI values indicate greater selectivity for COX-2.

These findings highlight that modifications, particularly at the 4-position and the nature of substituents on the aryl rings, are crucial for achieving COX-2 selectivity in Lonazolac analogues.

Identification of Key Pharmacophoric Elements for Biological Activity

The pyrazole ring is a prominent structural motif in many biologically active compounds, including NSAIDs like Lonazolac and celecoxib researchgate.netrsc.orgmdpi.comresearchgate.net. SAR studies aim to identify the essential structural features, or pharmacophores, responsible for the observed biological activity. For Lonazolac and its derivatives acting as COX inhibitors, the pyrazole core, the substituted phenyl rings, and the acidic (or modified non-acidic) side chain at the 4-position are key elements.

The pyrazole ring itself serves as a central scaffold researchgate.net. The substituents at positions 1 and 3, typically aryl groups, are important for interacting with the hydrophobic channels within the COX enzymes dovepress.com. The nature and position of substituents on these phenyl rings influence the fit and binding affinity within the active site, thereby affecting potency and selectivity dovepress.comnih.gov. For instance, the presence of a bulky group at the 4-position of the aryl ring at position 3 has been linked to increased COX-2 selectivity due to the structural differences between the COX-1 and COX-2 active sites nih.gov.

The moiety at the 4-position of the pyrazole ring is also a critical pharmacophoric element. In Lonazolac, this is an acetic acid group nih.gov. This acidic functionality is characteristic of many traditional NSAIDs that interact with a specific arginine residue (Arg120 in COX-1) in the COX active site dovepress.comosti.gov. However, modifications to this acidic group, such as replacement with sulfonamide or sulfone moieties, are known strategies to confer COX-2 selectivity, as seen in coxibs like celecoxib which possess a sulfonamide group nih.govresearchgate.net. Studies on Lonazolac analogues where the acetic acid was replaced with sulfonamide or sulfone bioisosteres have demonstrated improved COX-2 selectivity nih.govresearchgate.net.

Molecular docking studies have been instrumental in understanding the interactions between Lonazolac analogues and the COX enzymes, helping to elucidate the key pharmacophoric elements and their spatial arrangement required for effective binding nih.govresearchgate.netdovepress.com. These studies often show that potent and selective COX-2 inhibitors among Lonazolac derivatives exhibit binding patterns and interactions similar to known selective COX-2 inhibitors like celecoxib, including interactions within the COX-2 selective pocket nih.govdovepress.com.

Rational Design of Multi-Targeting Agents (e.g., Dual COX-2/sEH, COX/5-LOX Inhibitors)

Given the complexity of inflammatory processes, there is growing interest in developing multi-targeting agents that can modulate multiple pathways involved in inflammation, potentially offering improved efficacy and reduced side effects compared to single-target drugs rsc.orgnih.gov. Lonazolac's pyrazole scaffold has served as a basis for designing such dual inhibitors, particularly targeting COX-2 in combination with other enzymes like soluble epoxide hydrolase (sEH) or 5-lipoxygenase (5-LOX).

Dual COX/5-LOX inhibitors are of interest because they can block both major branches of the arachidonic acid pathway, potentially providing broader anti-inflammatory effects and a better gastrointestinal safety profile rsc.orgnih.gov. Some Lonazolac analogues have been designed and evaluated for dual COX/5-LOX inhibitory activity researchgate.netresearchgate.net. Studies have reported Lonazolac derivatives that exhibit both COX-2 and 5-LOX inhibition researchgate.netresearchgate.net.

Another strategy involves targeting COX-2 and sEH. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. Inhibiting sEH can increase the levels of beneficial EETs nih.govfrontiersin.org. Combining COX-2 inhibition with sEH inhibition is being explored as a therapeutic strategy nih.govfrontiersin.org. Lonazolac analogues have been investigated for dual COX-2/sEH inhibitory activity researchgate.net. Some diarylpyrazole derivatives linked with urea (B33335) or amide moieties have shown promising dual COX-2 and sEH inhibitory activity researchgate.netnih.gov.

Strategies for Potency and Selectivity Enhancement

Strategies employed in the rational design of multi-targeting Lonazolac analogues to enhance potency and selectivity often involve incorporating structural features known to interact with the target enzymes. For dual COX-2/sEH inhibitors, this has included combining the diarylpyrazole scaffold, characteristic of COX-2 inhibitors like celecoxib, with structural elements known to inhibit sEH, such as urea or amide linkages researchgate.netnih.gov.

For dual COX/5-LOX inhibitors, modifications to the Lonazolac structure have aimed to introduce functionalities that can interact with the active site of 5-LOX while retaining or enhancing COX-2 inhibition researchgate.netrsc.org. This can involve exploring different substituents and linkers at various positions of the pyrazole core and its attached aryl rings researchgate.net.

Molecular modeling and docking studies play a crucial role in the design process, allowing researchers to predict how modifications will affect binding to the target enzymes and to optimize the structures for improved potency and selectivity towards the desired targets nih.govresearchgate.netdovepress.com.

Influence of Substituents on Pharmacological Profiles

The nature, position, and electronic properties of substituents on the Lonazolac core and its attached phenyl rings significantly influence the pharmacological profile of the derivatives, including their potency, selectivity, and potential for multi-targeting activity dovepress.comfrontiersin.org.

For COX inhibition, the presence of specific substituents can affect interactions within the active site pockets. For example, the introduction of sulfonamide or methylsulfonyl groups is a common strategy to confer COX-2 selectivity by interacting with specific residues in the COX-2 selective pocket nih.govdovepress.com. The size and electronic nature of substituents on the phenyl rings also impact binding affinity and selectivity dovepress.comnih.govfrontiersin.org. Electron-withdrawing groups in certain positions have been associated with enhanced activity nih.govfrontiersin.org.

In the context of dual inhibitors, substituents must be carefully chosen to optimize activity against both targets. This often involves a delicate balance, as modifications that enhance activity against one enzyme may negatively impact activity against the other. SAR studies systematically explore the effect of different substituents to identify optimal combinations for desired multi-targeting profiles researchgate.netresearchgate.netdovepress.comrsc.orgnih.gov. The position of substituents is also critical, as different regions of the molecule interact with different parts of the enzyme active sites dovepress.comfrontiersin.org.

Advanced Analytical Methodologies for Lonazolac Research

Quantitative Determination of Lonazolac (B1214889) and Metabolites in Biological Matrices

Quantitative determination of lonazolac and its metabolites in biological matrices is vital for understanding their behavior in biological systems. Chromatographic methods, often coupled with sensitive detection techniques, are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of lonazolac and its metabolites in biological samples. HPLC can be coupled with different detectors, including UV and fluorescence detectors, depending on the compound's properties. Fluorescence detection offers high sensitivity and selectivity for compounds with native fluorescence or those that can be derivatized to become fluorescent. encyclopedia.pub

One method described for the determination of lonazolac and its hydroxylated and O-sulfated metabolites in cell culture media utilizes on-line sample enrichment followed by gradient separation on a C18 analytical column in back-flush mode. researchgate.netnih.gov Signal monitoring in this method was performed by measuring fluorescence responses with excitation at 273 nm and emission at 385 nm. researchgate.netnih.gov Another method for determining lonazolac in human plasma involved protein precipitation followed by reversed-phase liquid chromatography with fluorimetric detection. nih.gov This method demonstrated sufficient sensitivity with a limit of detection under 0.1 microgram/ml of plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmatory Analysis and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the confirmatory analysis and quantification of lonazolac and its metabolites, particularly in complex biological matrices. nih.gov LC-MS/MS provides high selectivity and sensitivity by combining the separation capabilities of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. researchgate.net This allows for the specific detection and quantification of target analytes even in the presence of interfering substances. researchgate.net

In the method for determining lonazolac and its metabolites in cell culture media, LC-MS/MS with an electrospray ionization (ESI) source in selected reaction monitoring (SRM) mode was used to confirm the structural identity of analyte peaks. researchgate.netnih.gov This confirms the utility of LC-MS/MS for verifying the presence of specific compounds separated by HPLC. LC-MS/MS is often preferred over GC-MS for the analysis of certain anti-inflammatory analgesics in biological samples due to its suitability for less volatile or thermally labile compounds. researchgate.net

Method Development and Validation for Bioanalytical Applications

Method development and validation are critical steps to ensure the reliability and accuracy of analytical methods used for quantifying lonazolac and its metabolites in biological matrices. europa.eunih.gov Bioanalytical method validation confirms that the method is suitable for the intended purpose, such as supporting pharmacokinetic or bioequivalence studies. europa.eunih.gov

Method development involves defining the procedures and conditions for analyte quantification. europa.eu This includes characterizing reference standards, developing calibration curves, and establishing sample preparation techniques. europa.eu

Parameters: Limit of Detection (LOD), Linearity, Recovery, Precision, and Analyte Stability

Key parameters evaluated during bioanalytical method validation include the Limit of Detection (LOD), linearity, recovery, precision, and analyte stability. nih.govnih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, in a sample. nih.govglobalresearchonline.net For the determination of lonazolac and its metabolites, the LOD was reported to be about 5 ng/ml using a small sample volume. researchgate.netnih.gov

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. nih.govglobalresearchonline.net Linearity of signal responses for lonazolac and its metabolites was achieved in the range of 10-600 ng/ml in one study. researchgate.netnih.gov Calibration curves, which plot the relationship between concentration and response, are used to assess linearity. nih.govglobalresearchonline.netgabi-journal.net

Recovery: Recovery evaluates the efficiency of the sample preparation method in extracting the analyte from the biological matrix. globalresearchonline.net Mean recoveries of lonazolac, hydroxylonazolac, and lonazolac sulfate (B86663) from a biological matrix were reported as approximately 104.2%, 96.7%, and 100.9%, respectively, indicating efficient extraction. researchgate.netnih.gov

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. globalresearchonline.netgabi-journal.net It is typically expressed as the coefficient of variation (CV). globalresearchonline.netgabi-journal.net Mean CV values for quality control samples of lonazolac and its metabolites at various concentration levels were reported, demonstrating good precision. researchgate.netnih.gov

Analyte Stability: Analyte stability assesses the reliability of results despite storage and handling conditions of the biological samples. europa.eunih.govglobalresearchonline.netresearchgate.net Lonazolac and its metabolites were found to be sufficiently stable under both storage and sample preparation conditions, with no substantial deviations observed after freeze-thaw cycles. researchgate.netnih.gov Stability in frozen plasma for at least one month has also been reported. nih.gov

Here is a table summarizing some of the validation parameters for the determination of lonazolac and its metabolites:

AnalyteLOD (ng/ml)Linearity Range (ng/ml)Mean Recovery (%)Mean CV (%) (10-400 ng/ml)
Lonazolac~510-600104.2 ± 3.54.46 ± 1.15
Hydroxylonazolac~510-60096.7 ± 2.23.94 ± 2.13
Lonazolac Sulfate~510-600100.9 ± 3.54.79 ± 2.07

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

Spectroscopic and spectrometric techniques are fundamental for the structural characterization of synthesized lonazolac calcium and its analogues. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly used spectroscopic and spectrometric techniques for characterizing synthesized compounds related to lonazolac.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. mdpi.comresearchgate.net IR spectra can reveal characteristic absorption bands corresponding to groups such as N-N, N-H, and C=N bonds in pyrazole (B372694) derivatives, which are relevant to the structure of lonazolac. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity of a molecule. mdpi.comresearchgate.netusp-pqm.org Both 1H NMR and 13C NMR are valuable for confirming the structure of synthesized compounds by analyzing the chemical shifts, splitting patterns, and integration of signals. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. mdpi.comresearchgate.netusp-pqm.org MS techniques, including GC-MS and LC-MS, are used to confirm the molecular weight and can provide insights into the structural fragments. nih.govmdpi.com For synthesized heterocyclic compounds, mass spectra have been used to identify the molecular ion peaks, confirming their molecular weights. mdpi.com

These spectroscopic and spectrometric methods are routinely applied in the synthesis and characterization of lonazolac analogues to confirm their proposed structures. mdpi.comresearchgate.net

Emerging Research Areas and Future Directions in Lonazolac Calcium Research

Exploration of Novel Therapeutic Applications Beyond Anti-inflammation

Investigations are underway to understand the potential of Lonazolac (B1214889) calcium in therapeutic areas distinct from its primary anti-inflammatory action.

Investigations into Antineoplastic Mechanisms and Efficacy

Research suggests that Lonazolac calcium may possess antineoplastic properties. Studies have explored its potential anti-tumor effects, with some evidence indicating an ability to inhibit the growth and proliferation of certain cancer cells smolecule.com. Lonazolac has been identified as having a role as an antineoplastic agent nih.govebi.ac.uk. Pre- and post-treatment with this compound has shown a significant decrease in the number of animals with lung metastases and the score of metastases in studies involving Lewis lung carcinoma (LLC) or melanoma B-16 cells ncats.ioebi.ac.uk. The pyrazole (B372694) nucleus, a core structure within Lonazolac, is also a component of various compounds exhibiting anticancer activities patsnap.commdpi.com.

Research into Neuroprotective Pathways and Therapeutic Modalities

Preliminary research indicates that Lonazolac might exhibit neuroprotective properties. This potential is being explored for its possible benefits in neurodegenerative diseases smolecule.com. Neuroprotective effects are thought to involve mechanisms such as the inhibition of inflammation, excitotoxicity, oxidation, neuronal apoptosis, mitochondrial dysfunction, and calcium influx into cells nih.gov. Pyrazole-based substances, including those structurally related to Lonazolac, have demonstrated neuroprotective benefits in preclinical studies by reducing amyloid-beta plaque generation and protecting neurons from oxidative stress, processes implicated in Alzheimer's disease researchgate.net.

Studies on Metabolic Disorders and Antihyperglycemic Actions

Lonazolac has been noted for its antihyperglycemic effects, suggesting potential benefits in managing diabetes smolecule.com. This antihyperglycemic activity positions it as a candidate for further research in diabetes management smolecule.com.

Exploration of Antimicrobial Activity (e.g., Quorum Sensing Inhibition)

Studies have explored the antimicrobial activity of Lonazolac and its analogues. Lonazolac has been cited in a patent for studies of inhibitors of quorum sensing in bacteria researchgate.net. Quorum sensing is a bacterial cell-to-cell communication system that regulates gene expression based on population density and is involved in processes like biofilm formation and virulence factor production nih.govmdpi.com. Virtual screening studies have identified Lonazolac as a molecule that can potentially suppress SdiA, a homolog of LuxR in the quorum sensing pathway in Salmonella researchgate.netufv.brresearchgate.net. Research on novel pyrazole analogues has also demonstrated antibacterial and antifungal activities capes.gov.brnih.gov.

Here is a table summarizing some of the reported antimicrobial activities of pyrazole derivatives, which are structurally related to Lonazolac:

Compound TypeActivity AgainstMinimum Inhibitory Concentration (MIC)Reference
Pyrazole derivative 3Escherichia coli (Gram-negative)0.25 μg/mL capes.gov.brnih.gov
Pyrazole derivative 4Streptococcus epidermidis (Gram-positive)0.25 μg/mL capes.gov.brnih.gov
Pyrazole derivative 2Aspergillus niger (Antifungal)1 μg/mL capes.gov.brnih.gov

This compound as a Chemical Probe for Inflammatory Pathways

This compound's mechanism of action, primarily the inhibition of COX enzymes, makes it a valuable chemical probe for studying inflammatory pathways patsnap.compatsnap.com. Its ability to modulate the immune response and affect the generation and release of inflammatory mediators like leukotrienes and histamine (B1213489) from various cells has been investigated ncats.ioebi.ac.ukncats.io. Studies comparing the effects of this compound with other anti-inflammatory compounds like indomethacin (B1671933) and nordihydroguaiaretic acid (NDGA) on inflammatory mediator generation have provided insights into its specific interactions within these pathways ebi.ac.uk.

Rational Drug Design Based on Lonazolac Scaffold for Improved Pharmacological Profiles

The pyrazole scaffold, present in Lonazolac, is a significant nucleus in medicinal chemistry due to its wide range of biological activities patsnap.comglobalresearchonline.net. This has led to efforts in rational drug design based on the Lonazolac structure to develop new compounds with improved pharmacological profiles, particularly focusing on enhanced anti-inflammatory activity and reduced side effects nih.govpatsnap.com. Modifications to the Lonazolac structure have been explored to create analogues with better selectivity for COX-2, which is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs nih.gov. The design and synthesis of novel 1,3,4-trisubstituted pyrazole derivatives as Lonazolac analogues have shown promising in vitro COX-1 and COX-2 inhibition and in vivo anti-inflammatory activity with reduced ulcerogenic potential compared to indomethacin nih.gov. These studies indicate that the Lonazolac scaffold serves as a valuable template for the development of novel therapeutic agents patsnap.com.

Here is a table illustrating the COX selectivity and ulcerogenic activity of some novel Lonazolac analogues compared to reference drugs:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)Ulcer IndexReference
Celecoxib (B62257)3.41-3.413.2 nih.gov
Indomethacin---17.6 nih.gov
Lonazolac analogue 2a--8.222.8 nih.gov
Lonazolac analogue 2b--9.312.4 nih.gov
Lonazolac analogue 4a--5.58-9.31Higher than Celecoxib nih.gov
Lonazolac analogue 6b--5.58-9.31Higher than Celecoxib nih.gov
Lonazolac analogue 7a--5.58-9.31Same as Celecoxib nih.gov
Lonazolac analogue 8a--5.58-9.31Higher than Celecoxib nih.gov

Note: The exact selectivity indices for compounds 4a, 6b, 7a, and 8a within the range of 5.58–9.31 are not individually specified in the search result, but they are reported to have higher COX-2 selectivity than celecoxib.

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Biological Understanding

The application of multi-omics technologies, such as metabolomics and proteomics, holds significant promise in elucidating the comprehensive biological impact of pharmaceutical compounds. These approaches allow for the simultaneous analysis of a wide array of metabolites and proteins within a biological system, providing a more holistic view of how a drug interacts with cellular pathways and influences physiological processes. Metabolomics focuses on the global study of metabolites, the small molecules involved in metabolic reactions, while proteomics involves the large-scale study of proteins, including their structure, function, and interactions. Integrating data from these different omics levels can reveal complex biological responses to drug treatment that might not be apparent from studying individual components in isolation.

While multi-omics approaches are increasingly utilized in drug discovery and development to identify biomarkers, understand mechanisms of action, and predict efficacy and toxicity, specific published research detailing the application of metabolomics or proteomics technologies to investigate the effects of this compound was not identified in the conducted literature search. Future research directions could involve employing these powerful techniques to gain a deeper understanding of how this compound perturbs metabolic pathways and protein networks in inflammatory conditions or other relevant disease states. Such studies could potentially uncover novel therapeutic targets or biomarkers of response to this compound treatment.

Development of Advanced Preclinical Models for Disease Mimicry and Mechanism Elucidation

Preclinical models, particularly animal models, are indispensable tools in the evaluation of the efficacy and safety of potential therapeutic agents like this compound before their assessment in humans. These models are designed to mimic aspects of human diseases, allowing researchers to study disease pathogenesis and assess the effects of interventions in a controlled environment.

In the research on this compound and its analogues, various in vivo models have been employed to evaluate anti-inflammatory and analgesic activities. Commonly used models for assessing anti-inflammatory properties include the carrageenan-induced rat paw edema model researchgate.netrsc.org. This model involves inducing localized inflammation in the paws of rats and measuring the reduction in edema after treatment with the test compound. Adjuvant-induced arthritis in rats has also been utilized as an experimental model for rheumatoid arthritis to test anti-inflammatory agents mdpi.com.

Studies in animal models have demonstrated the anti-inflammatory activity of Lonazolac, with findings suggesting comparable effectiveness to other established NSAIDs in certain models smolecule.com. Beyond efficacy, preclinical studies have also investigated safety parameters, such as ulcerogenic activity, which is a common concern with NSAIDs researchgate.netrsc.org. Histological studies on organs like the stomach, liver, and kidney have been performed in these models to evaluate potential organ toxicity researchgate.netrsc.org.

Molecular modeling and in silico studies have also played a role in the preclinical research of Lonazolac analogues, aiding in the design of compounds with potentially improved properties, such as enhanced cyclooxygenase-2 selectivity researchgate.netrsc.orgresearchgate.net. These computational approaches can help predict the interaction of compounds with biological targets and guide the synthesis of novel derivatives for in vivo testing.

While these established preclinical models provide valuable insights into the anti-inflammatory and analgesic properties and basic safety profile of this compound, the development and application of more advanced preclinical models that better recapitulate the complexity and heterogeneity of human inflammatory diseases could further enhance the translational potential of future research. Such models might involve genetic modifications, more complex disease induction protocols, or the incorporation of human biological components to achieve a higher degree of disease mimicry.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Lonazolac calcium, and how can researchers ensure reproducibility?

this compound synthesis typically involves forming its calcium salt from the parent acid. Key steps include stoichiometric neutralization, purification via recrystallization, and characterization using techniques like NMR, FT-IR, and elemental analysis. To ensure reproducibility, document reaction conditions (temperature, solvent ratios) and validate purity through high-performance liquid chromatography (HPLC) with ≥98% purity thresholds .

Q. What pharmacological mechanisms underpin this compound’s anti-inflammatory activity?

As a non-steroidal anti-inflammatory drug (NSAID), this compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Researchers should assess COX-1/COX-2 selectivity using enzyme-linked immunosorbent assays (ELISAs) and compare inhibition constants (IC₅₀) to established NSAIDs like diclofenac .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for pharmacokinetic studies. Validate methods using calibration curves in relevant matrices (e.g., plasma), with quality control (QC) samples within ±15% accuracy. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its COX-2 selectivity and reduce gastrointestinal toxicity?

Replace the chloro-phenyl ring with electron-withdrawing groups (e.g., fluoro) to modulate electronic effects, as seen in pyrazole-chalcone analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2’s hydrophobic pocket. Validate via in vitro assays comparing ulcerogenic indices .

Q. What computational models predict this compound’s physicochemical properties and bioactivity?

Density functional theory (DFT/B3LYP) with a 6-31G** basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potentials, and bond angles. Correlate these with solubility and permeability using quantitative structure-activity relationship (QSAR) models. Validate predictions against experimental LogP and Caco-2 cell permeability data .

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from bioavailability differences or metabolite activity. Conduct parallel studies: measure plasma protein binding in vitro and compare with tissue distribution in rodent models. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps, incorporating parameters like volume of distribution (Vd) and clearance (CL) .

Q. What experimental designs optimize this compound’s synergistic effects in combination therapies?

Use factorial design to test combinations with immunomodulators (e.g., leflunomide). Assess synergy via Chou-Talalay combination indices (CI <1 indicates synergy). Monitor cytokine profiles (IL-6, TNF-α) and histological changes in arthritis models to validate additive effects .

Q. How can researchers evaluate this compound’s long-term effects on calcium homeostasis in chronic use?

Measure serum calcium, phosphate, and parathyroid hormone (PTH) levels in longitudinal rodent studies. Use micro-CT to assess bone mineral density changes. Compare with calcium chelators (e.g., EDTA) as controls to isolate drug-specific effects .

Methodological Considerations

  • Statistical Reporting : Follow Nature Research guidelines: report sample sizes, effect sizes (Cohen’s d), and confidence intervals. Use mixed-effects models for hierarchical data .
  • Data Availability : Include raw datasets (e.g., HPLC chromatograms, docking scores) in repositories like Zenodo, with unique identifiers .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lonazolac calcium
Reactant of Route 2
Reactant of Route 2
Lonazolac calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.